molecular formula C15H19NO3 B2943829 1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester CAS No. 758721-63-0

1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester

Cat. No. B2943829
CAS RN: 758721-63-0
M. Wt: 261.321
InChI Key: IVBZCMSOGWPACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester” is a chemical compound that has been used in the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase . It is also a reactant in the preparation of potent cytotoxic agents which are phenanthrene-based tylophorine analogues .


Synthesis Analysis

The synthesis of “1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester” has been reported by various research groups. The compound has been synthesized and characterized with different reaction pathways and characterization methods.


Molecular Structure Analysis

The molecular structure of “1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester” consists of a piperidine ring with a carboxylic acid moiety . The empirical formula is C14H17NO3 , and the molecular weight is 283.75 .


Chemical Reactions Analysis

The compound is a reactant used in the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase . It is also a reactant in the preparation of potent cytotoxic agents which are phenanthrene-based tylophorine analogues .


Physical And Chemical Properties Analysis

The compound has a melting point of 185 °C (dec.) (lit.) . It is classified as a combustible solid . The compound does not have a flash point .

Scientific Research Applications

Synthesis and Reactivity

The preparation of derivatives of 1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester involves reactions that contribute significantly to synthetic organic chemistry. For instance, the Dieckmann reaction has been employed for the synthesis of piperidinedione derivatives, which are valuable intermediates in creating compounds with pharmacological interests. Such derivatives have found applications in the synthesis of antiepileptic, herbicide agents, and therapeutic agents for liver disorders. The reactivity of these compounds towards decarbomethoxylation and alkylation has also been explored, indicating their versatility in synthetic applications (Ibenmoussa et al., 1998).

Structural Characterization

X-ray diffraction studies have provided insights into the absolute configurations of related piperidine derivatives, shedding light on their structural aspects. For example, research on the benzyl ester of 3-methyl-4-phenyl-4-piperidinecarboxylic acid as an intermediate in the synthesis of specific antihistaminic compounds revealed detailed geometric and stereochemical information (Peeters et al., 1994).

Catalysis and Synthesis

The compound and its derivatives have been examined as chiral building blocks for the synthesis of piperidine-related alkaloids. Studies demonstrate the utility of these compounds in creating complex molecular architectures through intramolecular reactions and catalysis. This highlights their potential in the asymmetric synthesis of natural products and pharmaceuticals (Takahata et al., 2002).

Drug Development Applications

Derivatives of 1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester have been explored for their pharmacological properties, including their role as intermediates in the development of drugs targeting specific biological pathways. For example, studies on the conversion of amides to esters have implications for synthesizing precursors to potent opioids, underscoring the compound's relevance in medicinal chemistry (Kiessling & Mcclure, 1997).

Safety and Hazards

The compound is classified as a combustible solid . It does not have a flash point . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Mode of Action

It’s also a reactant in the preparation of potent cytotoxic agents which are phenanthrene-based tylophorine analogues .

Biochemical Pathways

, it may indirectly affect the NAD+ salvage pathway, which is crucial for cellular energy metabolism.

Result of Action

, it may indirectly influence cellular energy metabolism and potentially have cytotoxic effects.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, and temperature.

properties

IUPAC Name

methyl 1-benzyl-5-methyl-4-oxopiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11-8-16(9-12-6-4-3-5-7-12)10-13(14(11)17)15(18)19-2/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBZCMSOGWPACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1=O)C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester

Synthesis routes and methods

Procedure details

N-[2-(Methoxycarbonyl)propyl]-N-[2-(ethoxycarbonyl)ethyl]phenylmethylamine (120.36g, 0.4 mole) from Example 2 in toluene (50 ml) was added slowly to a solution of 12 g (0.4 mole, 80% oil suspension) of sodium hydride in 300 ml of toluene. After the addition was complete, the temperature of the reaction solution was raised to 90° C. and maintained at this temperature overnight. After being cooled, the reaction solution was quenched with 200 ml of water, then extracted with ether to yield 98.54 g (70%) of the crude 1-phenylmethyl-3-methyl-5-methoxycarbonyl-4-piperidone.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.